molecular formula C23H18N4O3S2 B4807375 N-[[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl]-2-methyl-3-nitrobenzamide

N-[[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl]-2-methyl-3-nitrobenzamide

Cat. No.: B4807375
M. Wt: 462.5 g/mol
InChI Key: YPRUMVDVHWSSLG-UHFFFAOYSA-N
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Description

N-[[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl]-2-methyl-3-nitrobenzamide is a complex organic compound that features a benzothiazole moiety, a carbamothioyl group, and a nitrobenzamide structure

Properties

IUPAC Name

N-[[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl]-2-methyl-3-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N4O3S2/c1-13-10-11-15(22-24-17-7-3-4-9-20(17)32-22)12-18(13)25-23(31)26-21(28)16-6-5-8-19(14(16)2)27(29)30/h3-12H,1-2H3,(H2,25,26,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPRUMVDVHWSSLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3S2)NC(=S)NC(=O)C4=C(C(=CC=C4)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl]-2-methyl-3-nitrobenzamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzothiazole Moiety: This step involves the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone to form the benzothiazole ring.

    Introduction of the Carbamothioyl Group: The benzothiazole derivative is then reacted with an isothiocyanate to introduce the carbamothioyl group.

    Coupling with Nitrobenzamide: Finally, the intermediate is coupled with 2-methyl-3-nitrobenzoyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include:

    Catalyst Optimization: Using specific catalysts to increase reaction efficiency.

    Solvent Selection: Choosing solvents that maximize solubility and reaction rates.

    Temperature Control: Maintaining optimal temperatures to ensure complete reactions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-[[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl]-2-methyl-3-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under suitable conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The benzothiazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Reagents like halogens, alkyl halides, or nucleophiles can be employed under appropriate conditions.

Major Products Formed

    Oxidation Products: Amino derivatives of the compound.

    Reduction Products: Various reduced forms of the compound, depending on the extent of reduction.

    Substitution Products: Substituted benzothiazole derivatives.

Scientific Research Applications

N-[[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl]-2-methyl-3-nitrobenzamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.

    Biological Studies: Investigation of its biological activity, including antimicrobial and anticancer properties.

    Materials Science: Utilization in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl]-2-methyl-3-nitrobenzamide involves interaction with specific molecular targets. These may include:

    Enzyme Inhibition: Binding to and inhibiting the activity of certain enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

    DNA Intercalation: Inserting into DNA strands, potentially affecting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

  • N-[[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]carbamothioyl]-2-methoxybenzamide
  • N-{[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]carbamothioyl}butanamide

Uniqueness

N-[[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl]-2-methyl-3-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the nitro and carbamothioyl groups, along with the benzothiazole moiety, makes it a versatile compound for various applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl]-2-methyl-3-nitrobenzamide
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N-[[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]carbamothioyl]-2-methyl-3-nitrobenzamide

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